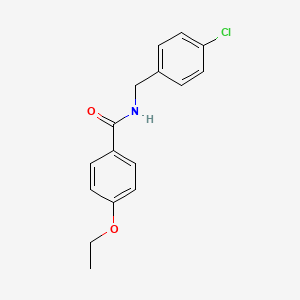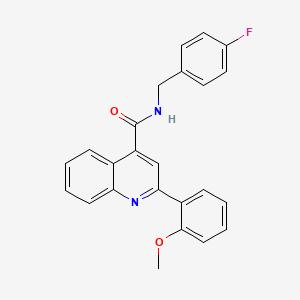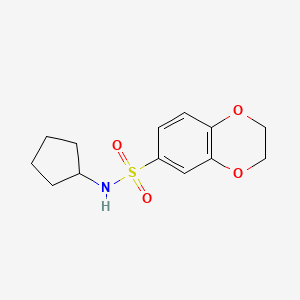
2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-7,8-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-7,8-diyl diacetate is a synthetic compound that has been the subject of extensive research in the scientific community. This compound is commonly referred to as MOC-DAA and has been found to have potential applications in various fields, including medicinal chemistry, drug development, and material science.
Mechanism of Action
The mechanism of action of MOC-DAA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. This leads to a reduction in inflammation and oxidative damage, which can help prevent the development of various diseases.
Biochemical and Physiological Effects:
MOC-DAA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. In addition, MOC-DAA has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of MOC-DAA is its potential as a therapeutic agent for a wide range of diseases. Additionally, MOC-DAA is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the limitations of MOC-DAA is its relatively low solubility in water, which can make it difficult to administer in certain applications.
Future Directions
There are many potential future directions for research on MOC-DAA. One area of interest is the development of new synthetic methods for producing MOC-DAA and related compounds. Additionally, further studies are needed to fully elucidate the mechanism of action of MOC-DAA and to identify its potential therapeutic applications in various diseases. Finally, studies are needed to further explore the biochemical and physiological effects of MOC-DAA and to identify any potential adverse effects.
Synthesis Methods
MOC-DAA can be synthesized through a multi-step process that involves the reaction of 4-hydroxycoumarin with phenylhydrazine to form 4-phenyl-3-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one. This intermediate is then reacted with acetic anhydride and a catalyst to form the final product, MOC-DAA.
Scientific Research Applications
MOC-DAA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, MOC-DAA has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[8-acetyloxy-2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-13-20(16-11-24-25(12-16)17-7-5-4-6-8-17)21(28)18-9-10-19(30-14(2)26)23(22(18)29-13)31-15(3)27/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHACNVPYUOKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C)OC(=O)C)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

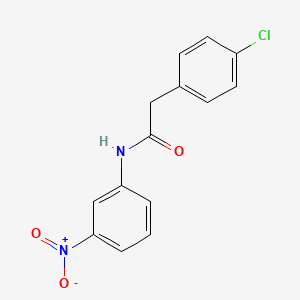
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)

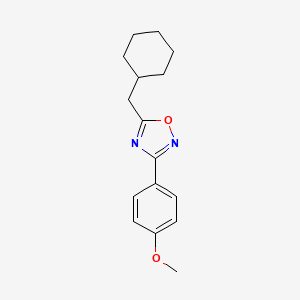
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
